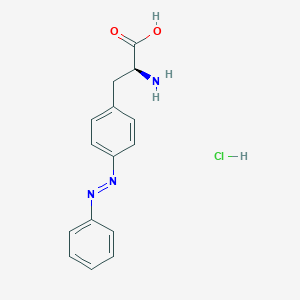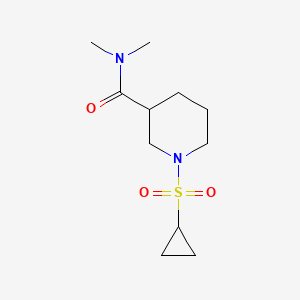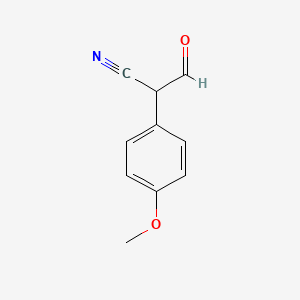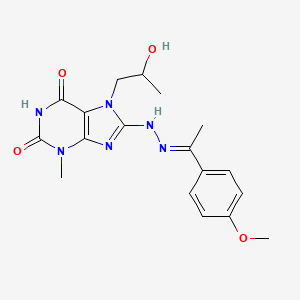
H-Phe(4-N=NPh)-OH.HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
H-Phe(4-N=NPh)-OH.HCl, also known as PheNO2, is a synthetic molecule that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This molecule belongs to the class of nitro-containing compounds and has been shown to possess various biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Applications De Recherche Scientifique
Chemical Equilibria and Reaction Mechanisms
Compounds like "H-Phe(4-N=NPh)-OH.HCl" could be studied for their behavior in various chemical equilibria and reaction mechanisms. For instance, studies on the formaldehyde-bisulfite-hydroxymethanesulfonate equilibrium provide insights into dissociation constants relevant for understanding chemical reactions in atmospheric environments and potentially for compounds with similar functional groups (Dong & Dasgupta, 1986).
Catalysis and Reaction Kinetics
Research into the electrocatalytic oxidation of formic acid/formate on platinum demonstrates the importance of pH and chemical structure on reaction kinetics and catalysis. Similar principles could be applied to study the catalytic properties of "this compound" in various reactions, especially those involving electron transfer and oxidation-reduction processes (Joo et al., 2014).
Nanoparticle Applications
The development and application of nanoparticles for hydrogen production from formic acid decomposition highlight the role of specific functional groups and metal nanoparticles in catalyzing hydrogen production. This area of research could be relevant if "this compound" has potential uses in catalysis or as part of nanomaterials for energy applications (Mori, Dojo, & Yamashita, 2013).
Environmental Chemistry and Toxicology
Studies on the rates of hydroxyl radical generation and organic compound oxidation in mineral-catalyzed Fenton-like systems are crucial for understanding the environmental fate and breakdown of chemicals. Research in this domain could be pertinent if "this compound" is evaluated for its environmental impact, degradation, or use in pollution remediation (Kwan & Voelker, 2003).
Propriétés
IUPAC Name |
(2S)-2-amino-3-(4-phenyldiazenylphenyl)propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2.ClH/c16-14(15(19)20)10-11-6-8-13(9-7-11)18-17-12-4-2-1-3-5-12;/h1-9,14H,10,16H2,(H,19,20);1H/t14-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRSKKAMIJGFIDZ-UQKRIMTDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)CC(C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)C[C@@H](C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-Tert-butylphenyl)-1-(3-fluorobenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2739266.png)

![2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2739269.png)
![2-{[(5-Chlorothiophen-2-yl)methyl]sulfanyl}acetic acid](/img/structure/B2739275.png)
![N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2739277.png)




![Methyl [1-(anilinocarbonyl)piperidin-4-YL]acetate](/img/structure/B2739284.png)



![(Z)-2-Cyano-N-[5-(diethylsulfamoyl)-2-piperidin-1-ylphenyl]-3-phenylprop-2-enamide](/img/structure/B2739289.png)